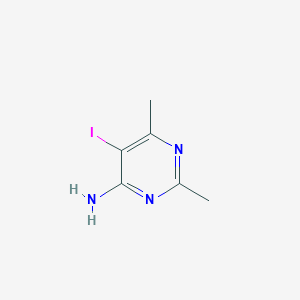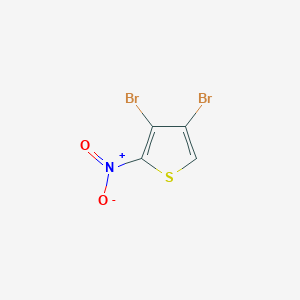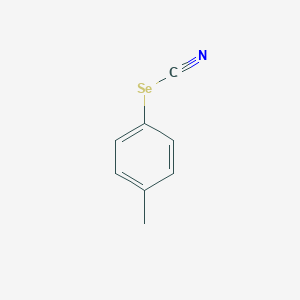
4-Methylphenyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl selenocyanate is an organic compound that belongs to the family of selenocyanates, which are known for their diverse biological activities. It is a white crystalline solid that is soluble in organic solvents and has a strong odor. This compound has gained significant attention from researchers due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl selenocyanate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The activation of signaling pathways can lead to changes in gene expression and cell behavior, which can ultimately result in the observed biological effects of this compound.
Effets Biochimiques Et Physiologiques
4-Methylphenyl selenocyanate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylphenyl selenocyanate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of 4-Methylphenyl selenocyanate, including the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its future clinical use.
Méthodes De Synthèse
The synthesis of 4-Methylphenyl selenocyanate can be achieved through several methods, including the reaction of 4-methylphenyl isothiocyanate with selenium dioxide in the presence of a catalyst, or the reaction of 4-methylphenyl isocyanate with hydrogen selenocyanate. The yield of this compound varies depending on the method used, but it can be optimized through the use of appropriate reaction conditions.
Applications De Recherche Scientifique
4-Methylphenyl selenocyanate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
Propriétés
Numéro CAS |
21856-93-9 |
|---|---|
Nom du produit |
4-Methylphenyl selenocyanate |
Formule moléculaire |
C8H7NSe |
Poids moléculaire |
196.12 g/mol |
Nom IUPAC |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
Clé InChI |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
SMILES canonique |
CC1=CC=C(C=C1)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



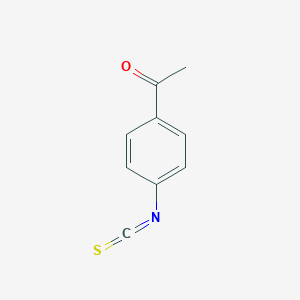
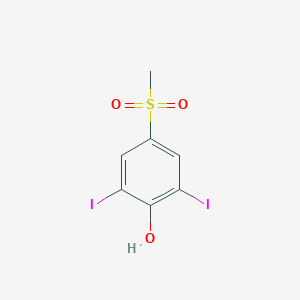
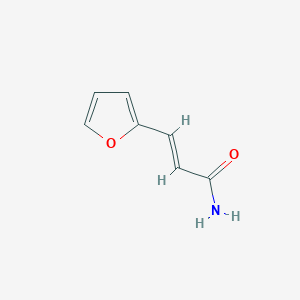
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
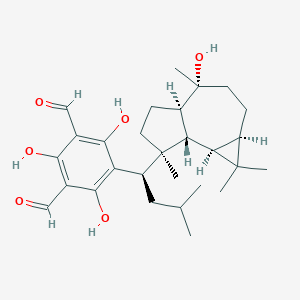
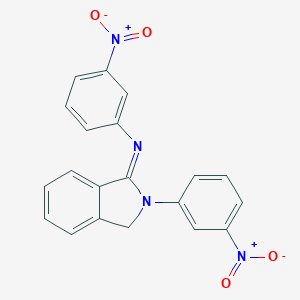
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
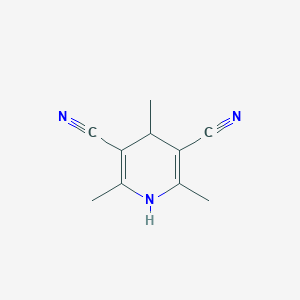
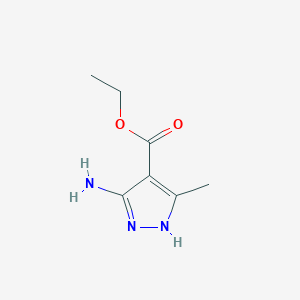
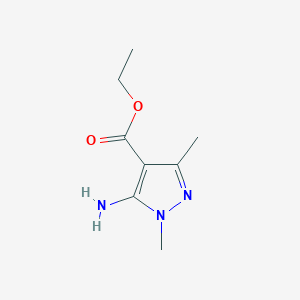
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
